5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole

Description

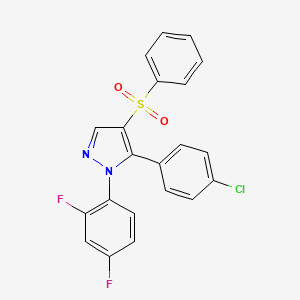

5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole is a pyrazole derivative characterized by a trifunctional substitution pattern. The molecule features a 4-chlorophenyl group at position 5, a 2,4-difluorophenyl group at position 1, and a phenylsulfonyl moiety at position 2. These substituents confer distinct electronic and steric properties, making the compound a candidate for pharmacological applications, particularly in antifungal and antimicrobial contexts. The phenylsulfonyl group enhances metabolic stability and influences binding interactions, while halogen substituents (Cl, F) modulate lipophilicity and intermolecular interactions .

Properties

IUPAC Name |

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-(2,4-difluorophenyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClF2N2O2S/c22-15-8-6-14(7-9-15)21-20(29(27,28)17-4-2-1-3-5-17)13-25-26(21)19-11-10-16(23)12-18(19)24/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRKAZVXOTZJOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClF2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters to form the pyrazole ring.

Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and difluorophenyl groups.

Sulfonylation: Finally, the phenylsulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole Derivatives with Sulfonyl/Sulfanyl Groups

- 5-Chloro-4-{[(2,4-Dichlorophenyl)Sulfanyl]Methyl}-1-Methyl-3-Phenyl-1H-Pyrazole (CAS 318248-41-8): This analog replaces the phenylsulfonyl group with a sulfanyl-methyl chain and introduces additional chlorine atoms.

- 5-[4-(Phenylsulfanyl)Phenyl]-1H-Pyrazole :

Here, the sulfanyl group is directly attached to the phenyl ring. Unlike the target compound, the absence of halogen substituents (Cl, F) reduces its polarity, which may limit target binding efficiency in therapeutic applications .

Halogen-Substituted Pyrazole Analogs

- 5-(4-Chlorophenyl)-1-(4-Methoxyphenyl)-3-Trifluoromethyl-1H-Pyrazole :

Substitution of the 2,4-difluorophenyl group with a methoxyphenyl moiety introduces an electron-donating group, altering electronic density. The trifluoromethyl group enhances lipophilicity, but the lack of sulfonyl reduces metabolic stability compared to the target compound . - Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-Yl]-4-Methylthiazole-5-Carboxylate :

This hybrid pyrazole-thiazole derivative retains the 4-chlorophenyl group but replaces sulfonyl with a thiazole-carboxylate ester. The ester group may confer hydrolytic instability, limiting its utility in vivo .

Triazole Derivatives with Similar Substituents

- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-Ylthio)-1-Phenylethanone: This triazole analog shares the 2,4-difluorophenyl and phenylsulfonyl groups but incorporates a thioether-linked phenylethanone. However, the thioether group is prone to oxidation, reducing its pharmacokinetic profile compared to the pyrazole-based target .

Role of Halogens

- Chlorine (4-Chlorophenyl) : Enhances lipophilicity and steric bulk, improving membrane penetration and resistance to enzymatic degradation.

- Fluorine (2,4-Difluorophenyl) : Increases electronegativity and metabolic stability via C-F bond strength. The ortho-fluorine atoms may sterically hinder cytochrome P450-mediated oxidation .

Sulfonyl vs. Sulfanyl Groups

- Phenylsulfonyl : Strong electron-withdrawing effect stabilizes the pyrazole ring and facilitates π-π stacking with aromatic residues in enzyme binding sites. IR spectra confirm the absence of S-H tautomers, ensuring structural consistency .

- Sulfanyl : Less electron-withdrawing, but its nucleophilic sulfur can participate in disulfide bonding or metal coordination, which may be advantageous in specific therapeutic contexts .

Biological Activity

5-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound features a pyrazole core substituted with various functional groups, which contribute to its biological activity. The presence of chlorophenyl and difluorophenyl moieties enhances its pharmacological properties.

Pharmacological Activities

Research indicates that this compound exhibits a range of pharmacological activities:

- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

- Antimicrobial Activity : The compound has been tested against various bacterial strains including E. coli and S. aureus. Notably, certain derivatives showed promising results against these pathogens, indicating potential for development as antimicrobial agents .

- Anticancer Properties : The pyrazole scaffold has been explored for its anticancer potential. Some studies suggest that modifications to the structure can enhance cytotoxic effects against cancer cell lines, making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Anti-inflammatory Effects :

- Antimicrobial Evaluation :

- Anticancer Activity Assessment :

Data Table: Biological Activities of Pyrazole Derivatives

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(4-chlorophenyl)-1-(2,4-difluorophenyl)-4-(phenylsulfonyl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Cyclocondensation : A pyrazole core is formed via cyclocondensation of hydrazine derivatives with diketones or β-keto esters under reflux conditions (e.g., ethanol, 80°C) .

Sulfonylation : Introduction of the phenylsulfonyl group via nucleophilic substitution using phenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) at 0–25°C .

Substituent Introduction : Halogenated aryl groups (e.g., 4-chlorophenyl, 2,4-difluorophenyl) are added via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled inert atmospheres .

- Optimization : Critical parameters include solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol%), and reaction time (12–24 hrs). Purity is monitored via TLC and HPLC (>95% yield) .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonyl group at δ 3.5–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 445.05) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen placement, sulfonyl groups) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Chlorophenyl Group : Enhances hydrophobic interactions with target receptors (e.g., COX-2 inhibition) .

- Difluorophenyl Group : Fluorine atoms improve metabolic stability by reducing CYP450-mediated oxidation .

- Sulfonyl Group : Increases solubility and hydrogen-bonding potential, critical for enzyme inhibition (e.g., carbonic anhydrase) .

- Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) and molecular docking (AutoDock Vina) quantify substituent effects .

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Methodological Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4) to minimize variability .

- Dose-Response Curves : EC₅₀/IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) across ≥3 independent replicates .

- Crystallographic Validation : X-ray diffraction (e.g., PDB deposition) resolves binding modes, addressing discrepancies in docking predictions .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4) with UV/Vis quantification .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hrs) followed by HPLC analysis .

Q. What strategies mitigate degradation of the sulfonyl group during storage or biological assays?

- Methodological Answer :

- Storage : Lyophilize and store at –80°C under argon to prevent hydrolysis .

- Buffering : Use Tris-HCl (pH 8.0) instead of phosphate buffers to avoid nucleophilic attack on the sulfonyl moiety .

- Stabilizers : Add 0.1% BSA or cyclodextrins to aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.